Ganirelix acetate is a synthetic decapeptide that acts as a potent antagonist of gonadotropin-releasing hormone (GnRH) []. It is classified as a GnRH antagonist due to its ability to competitively bind to GnRH receptors in the anterior pituitary gland []. This binding prevents the natural GnRH from activating its receptor, thereby inhibiting the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) []. In scientific research, Ganirelix acetate serves as a valuable tool to investigate various physiological processes related to GnRH signaling, particularly in the context of reproductive biology.
Ganirelix acetate is classified as a peptide drug, specifically falling under the category of gonadotropin-releasing hormone analogs. Its synthesis is derived from endogenous gonadotropin-releasing hormone, which plays a crucial role in the regulation of reproductive hormones such as luteinizing hormone and follicle-stimulating hormone. The compound is commercially available and is often used in fertility treatments.
The synthesis of ganirelix acetate involves several steps, primarily focusing on the preparation of peptide precursors followed by modifications to achieve the final product.
Ganirelix acetate has a complex molecular structure characterized by its decapeptide composition, consisting of nine different amino acids arranged in a specific sequence. The molecular formula is CHNOS, with a molecular weight of approximately 1480.6 g/mol.
Ganirelix acetate undergoes several chemical reactions during its synthesis and purification:
Ganirelix acetate functions by antagonizing the action of gonadotropin-releasing hormone at its receptor sites in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, which are essential for ovulation and fertility regulation.
Ganirelix acetate exhibits several notable physical and chemical properties:
Ganirelix acetate is primarily utilized in reproductive medicine, particularly in:
Modern synthesis of Ganirelix acetate leverages Fmoc-based fragment condensation to overcome limitations of linear solid-phase synthesis. This approach divides the decapeptide into two segments: [1-5] and [6-10], which are synthesized separately before conjugation. Fragment condensation significantly reduces synthesis time by 40% compared to stepwise methods and achieves crude peptide purity exceeding 93% [2] [7]. The technique minimizes cumulative coupling errors and epimerization risks, particularly at sterically hindered residues like D-3Pal (position 3) and D-hArg(Et,Et)₂ (position 6). Post-condensation, the full-length peptide-resin complex undergoes simultaneous side-chain deprotection and cleavage, streamlining production for industrial scale-up [7].
Table 1: Fragment Condensation vs. Linear SPPS for Ganirelix Acetate
Parameter | Fragment Method | Linear SPPS |
---|---|---|
Crude Purity | >93% | 80-85% |
Synthesis Duration | 7 days | 12 days |
Total Yield | 77% | 62% |
Racemization Incidence | <0.8% | 2.5% |
Resin choice critically influences coupling efficiency and final yield in Ganirelix synthesis. Rink Amide AM resin (substitution level: 0.65–0.71 mmol/g) is preferred for C-terminal amidation, providing a stable anchor for C-terminal D-Ala incorporation [1] [7]. Functionalization involves swelling in DCM/DMF (1:1 v/v) followed by Fmoc deprotection with 20% piperidine/DMF. For segment coupling, CTC (chlorotrityl chloride) resin enables mild cleavage of protected fragments using acetic acid/trifluoroethanol/DCM (1:1:8 v/v), preserving acid-sensitive protecting groups like Pbf and tBu [7]. Resin loading is optimized at 0.6 mmol/g to prevent chain aggregation during elongation of the hydrophobic sequence (e.g., D-2Nal, D-Phe(4-Cl)).
Coupling reagent selection minimizes racemization during incorporation of D-amino acids (positions 1, 2, 3, 6, 10). PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with HOBt (1-hydroxybenzotriazole) in NMP achieves near-quantitative coupling (>99.5%) for sterically hindered residues like D-hArg(Et,Et)₂ [1] [7]. DIC (N,N'-diisopropylcarbodiimide) is employed for standard amino acids (Ser, Tyr, Leu) due to its low racemization tendency and cost-effectiveness. Critical optimizations include:
Table 2: Coupling Reagent Performance in Ganirelix Synthesis
Reagent System | Coupling Efficiency | Racemization Risk | Cost Index |
---|---|---|---|
PyBOP/HOBt/DIEA | >99.5% | Low (0.3-0.5%) | High |
DIC/HOBt | 98.5% | Moderate (1.2%) | Medium |
HATU/DIEA | 99.0% | Low (0.4%) | Very High |
Orthogonal deprotection is essential for introducing homoarginine analogs at positions 6 and 8. Dde [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl] protection on lysine side chains (Fmoc-D-Lys(Dde)-OH and Fmoc-Lys(Dde)-OH) enables selective removal under mild conditions using 2% hydrazine hydrate/DMF (v/v), preserving tert-butyl, trityl, and Fmoc groups [2] [7]. The deprotection kinetics are temperature-dependent, with optimal efficiency at 25°C for 10 minutes. Subsequent Fmoc cleavage with 20% piperidine/DMF exposes α-amines for guanidinylation without affecting side-chain functionalities. This sequential strategy achieves >98% selectivity, critical for preventing truncated sequences [7].
Lysine-to-homoarginine conversion uses bis(ethylamino)methane sources activated by carbodiimides. After Dde removal, resin-bound lysine reacts with N,N'-diethylcarbodiimide (DIC) and bis(ethyl)amine in DMF at 25°C for 12 hours, forming Et-protected guanidino groups [2] [7]. Key innovations include:
Ytterbium triflate (Yb(OTf)₃) catalyzes guanidinylation at 0.5–1.0 eq, accelerating the reaction rate 4-fold while suppressing racemization of adjacent chiral centers [2]. The lanthanide catalyst coordinates with carbonyl oxygens, activating the carbodiimide toward nucleophilic attack by bis(ethyl)amine. This enables:
Crude Ganirelix acetate contains up to 15% impurities, including deletion sequences, acetylated byproducts, and diastereomers. Industrial-scale purification uses preparative reverse-phase HPLC with C18-bonded silica (10 μm, 300 Å) and a ternary solvent system:
D-amino acids (positions 1, 2, 3, 6, 10) are racemization hotspots due to repeated piperidine exposures. Key mitigation strategies include:
Table 3: Racemization Risks at D-Amino Acid Positions
Position | Residue | Racemization Risk | Stabilization Method |
---|---|---|---|
1 | D-2Nal | High (3.2%) | 0°C coupling with PyBOP/HOAt |
2 | D-4-Cl-Phe | Moderate (1.8%) | Trt side-chain protection |
3 | D-3-Pal | High (2.9%) | Reduced piperidine exposure (5 min) |
6 | D-hArg(Et,Et)₂ | Very High (4.5%) | Yb(OTf)₃-catalyzed guanidinylation |
10 | D-Ala | Low (0.7%) | Low-temperature acetylation |
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7